

6-Chloro-2-isopropoxy-3-nitropyridine CAS number and identifiers

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Compound of Interest

Compound Name:	6-Chloro-2-isopropoxy-3-nitropyridine
CAS No.:	186413-77-4
Cat. No.:	B2782059

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An In-depth Technical Guide to **6-Chloro-2-isopropoxy-3-nitropyridine**

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the chemical intermediate, **6-Chloro-2-isopropoxy-3-nitropyridine**. We will delve into its core identifiers, physicochemical properties, synthesis, reactivity, and its strategic application in modern medicinal chemistry, grounded in established scientific principles and supported by authoritative references.

Core Compound Identification and Properties

6-Chloro-2-isopropoxy-3-nitropyridine is a substituted pyridine derivative that serves as a versatile building block in organic synthesis. Its unique arrangement of functional groups—a labile chlorine atom, an isopropoxy group, and an electron-withdrawing nitro group—makes it a valuable precursor for creating more complex molecular architectures.

Identifiers and Chemical Structure

The unambiguous identification of a chemical compound is critical for regulatory compliance, procurement, and scientific communication. The key identifiers for **6-Chloro-2-isopropoxy-3-nitropyridine** are summarized below.

Identifier	Value	Source
CAS Number	186413-77-4	[1][2]
MDL Number	MFC11206156	[1]
Molecular Formula	C ₈ H ₉ ClN ₂ O ₃	[1]
Molecular Weight	216.62 g/mol	[1]
IUPAC Name	6-chloro-2-isopropoxy-3-nitropyridine	N/A

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  // Define nodes for atoms
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// Define bonds
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C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- N1;
C2 -- O_iso;
O_iso -- C_iso1;
C_iso1 -- C_iso2;
C_iso1 -- C_iso3;
C6 -- Cl;
C3 -- N_nitro;
N_nitro -- O1_nitro;
N_nitro -- O2_nitro [style=dashed]; // Double bond representation
}
```

Caption: Chemical structure of **6-Chloro-2-isopropoxy-3-nitropyridine**.

Physicochemical Data

The physical properties of a compound dictate its handling, storage, and reaction conditions.

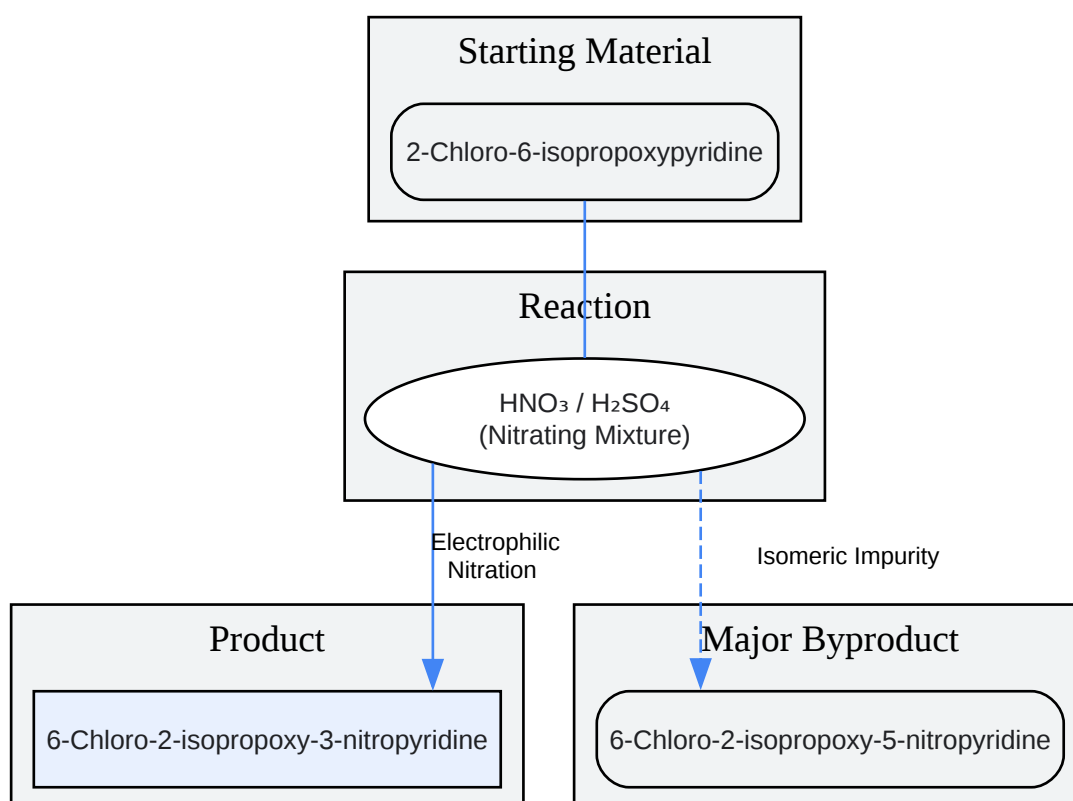
Property	Value	Source
Physical Form	Powder/Solid	[3]
Melting Point	67-70 °C (lit.)	[1]

Synthesis and Purification

Synthetic Pathway: Electrophilic Nitration

The synthesis of **6-Chloro-2-isopropoxy-3-nitropyridine** typically proceeds via the electrophilic nitration of its precursor, 2-chloro-6-isopropoxypyridine. This reaction is a cornerstone of aromatic chemistry. The choice of nitrating agent and reaction conditions is critical to favor the formation of the desired 3-nitro isomer over other potential products, such as the 5-nitro isomer.[4]

The causality behind this synthetic strategy lies in the directing effects of the substituents on the pyridine ring. The isopropoxy group is an activating, ortho-, para-director, while the chloro group is a deactivating, ortho-, para-director. The pyridine nitrogen itself is strongly deactivating. The interplay of these electronic effects directs the incoming electrophile (the nitronium ion, NO_2^+) to the C3 and C5 positions. Careful control of reaction conditions, such as temperature and the order of reagent addition, is employed to maximize the yield of the desired 3-nitro product.[4]



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Caption: Generalized synthetic pathway to **6-Chloro-2-isopropoxy-3-nitropyridine**.

Purification Protocol

The primary challenge in purification is the separation of the desired 3-nitro isomer from the 5-nitro byproduct.[4] Due to their similar physical properties, simple recrystallization may require multiple iterations. A common industrial purification method involves treating the crude product mixture with a nucleophile, such as ammonia or a primary amine. The 5-nitro isomer is often more reactive, allowing for its selective removal and leaving the purer 3-nitro isomer in solution, which can then be isolated by solvent removal and precipitation.[4]

Chemical Reactivity and Applications in Drug Discovery

The utility of **6-Chloro-2-isopropoxy-3-nitropyridine** in drug discovery stems from the specific reactivity of its functional groups. The pyridine ring is electron-deficient, a state that is significantly amplified by the potent electron-withdrawing effect of the nitro group at the C3 position and the chloro group at C6.

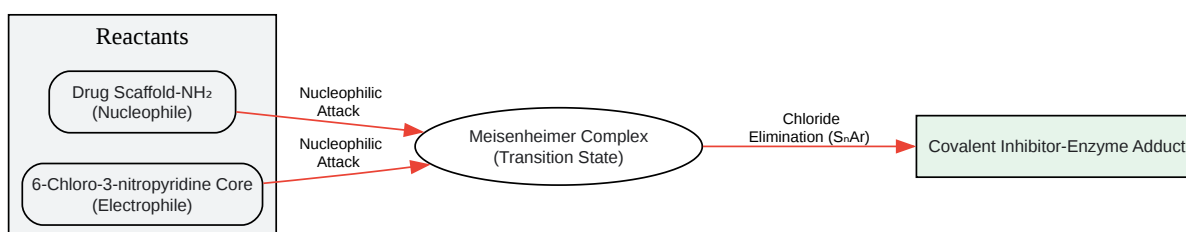
This electronic arrangement makes the C6 position highly susceptible to Nucleophilic Aromatic Substitution (S_NAr). The chlorine atom acts as an excellent leaving group, which can be readily displaced by a variety of nucleophiles, including amines, thiols, and alcohols. This reactivity is the cornerstone of its application as a synthetic intermediate.

Role as an Electrophilic Warhead in Kinase Inhibitors

A prominent application of the 6-chloro-3-nitropyridine scaffold is in the design of targeted covalent inhibitors (TCIs) for protein kinases.[5] Protein kinases are a critical class of enzymes in cell signaling, and their dysregulation is a hallmark of many cancers.

The strategy involves using the 6-chloro-3-nitropyridine moiety as an electrophilic "warhead." When the inhibitor molecule binds to the kinase's active site, a nearby nucleophilic amino acid residue (typically a cysteine) can attack the electron-deficient C6 carbon of the pyridine ring. This results in the displacement of the chloride ion and the formation of a stable, irreversible covalent bond between the inhibitor and the enzyme, leading to potent and durable inhibition.
[5]

A notable example is the design of inhibitors for Monopolar Spindle 1 (MPS1) kinase, a target in cancer therapy.[5] Researchers have incorporated the 6-chloro-3-nitropyridine warhead into a scaffold known to bind to the MPS1 active site. The design exploits a non-conserved cysteine residue in the hinge region of the kinase, allowing the inhibitor to form a covalent bond and achieve high selectivity and potency.[5]



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Caption: Mechanism of covalent inhibition via Nucleophilic Aromatic Substitution (S_nAr).

Step-by-Step S_nAr Protocol (General Example)

This protocol describes a general procedure for the reaction of **6-Chloro-2-isopropoxy-3-nitropyridine** with a primary amine, a common step in the synthesis of kinase inhibitors.

- **Reagent Preparation:** In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve **6-Chloro-2-isopropoxy-3-nitropyridine** (1.0 eq.) in an appropriate anhydrous aprotic solvent (e.g., 1,4-dioxane or DMF).
- **Addition of Nucleophile:** To the solution, add the amine nucleophile (1.0-1.2 eq.) and a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIEA) (2.0-3.0 eq.). The base is crucial for scavenging the HCl generated during the reaction.[5]
- **Reaction Conditions:** Heat the reaction mixture to a temperature between 80 °C and reflux, monitoring the reaction progress by a suitable analytical method (e.g., TLC or LC-MS). Reactions can take several hours to complete.[5]

- **Work-up:** Upon completion, cool the mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water.
- **Purification:** Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate. The final product is typically purified by column chromatography on silica gel to yield the pure substituted pyridine derivative.

Safety and Handling

As a nitroaromatic and chlorinated compound, **6-Chloro-2-isopropoxy-3-nitropyridine** requires careful handling. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly detailed, data from analogous structures provide a strong basis for hazard assessment.

- **Hazards:** Similar chloro-nitropyridine compounds are classified as harmful if swallowed, and cause skin and serious eye irritation.^{[6][7][8]} They may also cause respiratory irritation.^{[6][7][8]}
- **Handling Precautions:**
 - Use only in a well-ventilated area, preferably within a chemical fume hood.^{[6][9]}
 - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.^{[6][9]}
 - Avoid breathing dust, fumes, or vapors.^[7]
 - Wash hands thoroughly after handling.^{[6][7]}
 - Keep away from heat, sparks, and open flames.^[9]
- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place.^{[6][9]}

Conclusion

6-Chloro-2-isopropoxy-3-nitropyridine is more than a simple chemical intermediate; it is an enabling tool for innovation in medicinal chemistry. Its well-defined reactivity, particularly its

susceptibility to S_NAr reactions, provides a reliable and strategic entry point for constructing complex, biologically active molecules. For researchers in drug development, understanding the causality behind its synthesis, reactivity, and application—especially in the context of targeted covalent inhibitors—is essential for leveraging its full potential in the creation of next-generation therapeutics.

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